molecular formula C19H17F3N4O2 B2566921 4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1797754-72-3

4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No. B2566921
CAS RN: 1797754-72-3
M. Wt: 390.366
InChI Key: JMVBLFSOIVCJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Computational Studies

One study explores the synthesis and computational analysis of compounds structurally similar to the query compound, specifically focusing on their non-linear optical (NLO) properties and molecular docking analyses. These compounds were synthesized through a three-component reaction and characterized using techniques such as FT-IR, NMR, and X-ray diffraction. Computational chemistry methods supported these findings, with particular attention to their NLO properties and interactions with biological targets, hinting at potential anticancer activity (Jayarajan et al., 2019).

Neuroinflammation Imaging

Another significant application is in neuroinflammation imaging. A study details the development of a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound, through its interaction with CSF1R, facilitates noninvasive imaging of reactive microglia and their role in neuroinflammation, offering insights into the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).

Soluble Epoxide Hydrolase Inhibition

Research on soluble epoxide hydrolase (sEH) inhibitors has identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide compounds as potent inhibitors. These compounds, discovered through high-throughput screening and lead optimization, demonstrate significant effects on biomarkers associated with various diseases, indicating their utility in disease model studies (Thalji et al., 2013).

Antibacterial Applications

The synthesis of novel compounds with potential antibacterial properties also highlights the diverse applications of this chemical class. For instance, a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides synthesized through a reaction involving N-benzyl-2-cyanoacetamide demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).

properties

IUPAC Name

4-(3-cyanopyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c20-19(21,22)15-5-1-2-6-16(15)25-18(27)26-10-7-14(8-11-26)28-17-13(12-23)4-3-9-24-17/h1-6,9,14H,7-8,10-11H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVBLFSOIVCJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-cyanopyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

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